3-[(2-Chlorophenyl)amino]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Chlorophenyl)amino]butanenitrile is a chemical compound with the molecular formula C10H11ClN2 and a molecular weight of 194.66 g/mol . It is also known by its IUPAC name, 3-(2-chloroanilino)butanenitrile . This compound is used as a versatile small molecule scaffold in various research and industrial applications .
Preparation Methods
The synthesis of 3-[(2-Chlorophenyl)amino]butanenitrile typically involves the reaction of 2-chloroaniline with butanenitrile under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
3-[(2-Chlorophenyl)amino]butanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-[(2-Chlorophenyl)amino]butanenitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)amino]butanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
3-[(2-Chlorophenyl)amino]butanenitrile can be compared with other similar compounds, such as:
3-[(2-Bromophenyl)amino]butanenitrile: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
3-[(2-Fluorophenyl)amino]butanenitrile: Contains a fluorine atom, which can significantly alter its chemical properties and biological activity.
3-[(2-Methylphenyl)amino]butanenitrile: The presence of a methyl group instead of chlorine affects its steric and electronic properties, influencing its reactivity and use in research.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical and biological properties, making it a valuable compound in various fields of study .
Properties
IUPAC Name |
3-(2-chloroanilino)butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-8(6-7-12)13-10-5-3-2-4-9(10)11/h2-5,8,13H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCDWNUFOQAATQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)NC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.